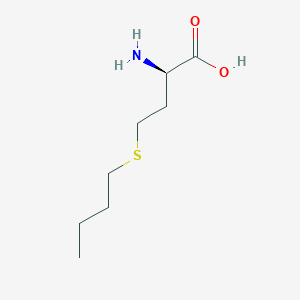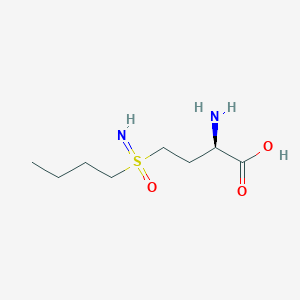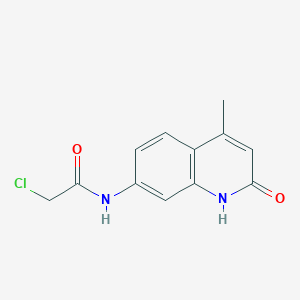
2-氯-N-(4-甲基-2-氧代-1,2-二氢喹啉-7-基)乙酰胺
描述
The compound belongs to a class of chemicals known for their potential in therapeutic applications and scientific research. While direct studies on this compound may be limited, related research on quinoline derivatives has demonstrated their importance in medicinal chemistry due to their wide range of biological activities.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step chemical reactions, including cyclization, substitution, and amidation processes. These methods aim to introduce specific functional groups that confer desired chemical properties and biological activities. For instance, a novel series of quinoline derivatives synthesized for antimicrobial and anticancer activities involved nucleophilic substitution and Steglich esterification reactions (Ramírez et al., 2020; Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by spectroscopic and crystallographic analyses, including IR, NMR, and X-ray diffraction techniques. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and biological activity (Li et al., 2007).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and conjugation, which are essential for modifying their chemical structure and enhancing their biological efficacy. These reactions are influenced by the compound's functional groups and the reaction conditions (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the compound's application in different scientific and therapeutic contexts. The detailed characterization of these properties is typically achieved through thermal and solubility analyses (Becerra et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and redox potential, are pivotal for the compound's interaction with biological targets. These properties are influenced by the electron distribution within the molecule and can be studied through various spectroscopic and computational methods (El-Azab et al., 2016).
科学研究应用
抗病毒和抗凋亡作用:该化合物的衍生物在日本脑炎患者中显示出显着的抗病毒和抗凋亡作用,可降低病毒载量并提高存活率 (Ghosh 等人,2008)。
镇痛和抗炎特性:与该化合物相关的合成的喹唑啉基乙酰胺表现出有效的镇痛和抗炎特性,表明在疼痛和炎症管理中具有潜在用途 (Alagarsamy 等人,2015)。
相关化合物的合成:多项研究集中于合成高产率和高纯度的相关化合物,证明了该化合物在化学合成中的重要性 (Wenpeng 等人,2014)。
抗癌和抗菌活性:该化合物的某些衍生物显示出显着的抗菌活性,而另一些则表明具有潜在的抗癌活性,有助于合理设计新的抗癌分子 (Mehta 等人,2019)。
抗组胺潜力:与该化合物相关的某些乙酰胺显示出作为 H1 抗组胺药的潜力,突出了它们在过敏治疗中的相关性 (Rao 和 Reddy,1994)。
抗疟活性:与 2-氯-N-(4-甲基-2-氧代-1,2-二氢喹啉-7-基)乙酰胺相关的化合物表现出有希望的抗疟活性,表明在疟疾治疗中进一步探索的潜力 (Ramírez 等人,2020)。
止血活性:相关化合物在体外也表现出止血活性,表明具有作为抗凝剂的潜力 (Zubkov 等人,2010)。
缺血性脑组织成像:该化合物的衍生物已被探索用于缺血性脑组织成像,这可能有助于诊断中风等疾病 (Yui 等人,2010)。
属性
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUAYVEQRYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443165 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
CAS RN |
183613-11-8 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



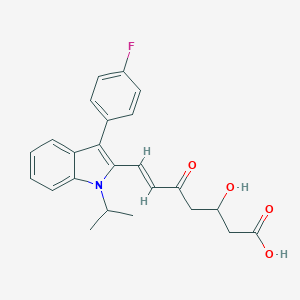
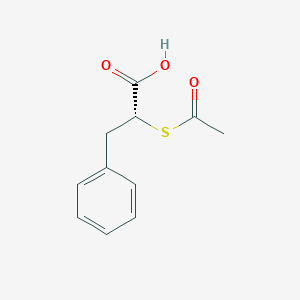

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
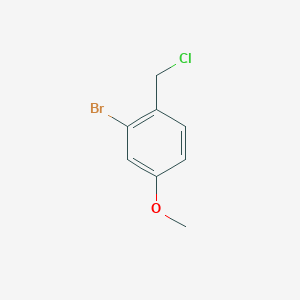
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
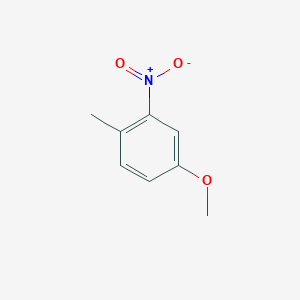
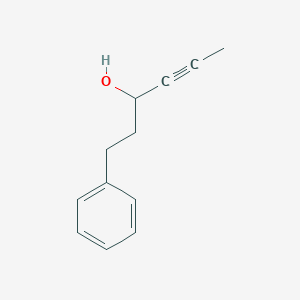

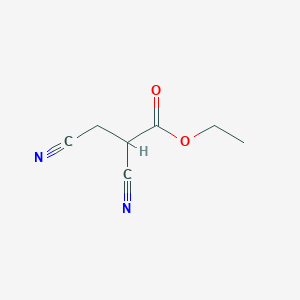
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
